2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a thiazolopyridine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group and the ethylamino substituent contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyridine core, followed by the introduction of the ethylamino and trimethoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The ethylamino and trimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(ETHYLAMINO)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique thiazolopyridine core structure and the presence of both ethylamino and trimethoxyphenyl groups
Properties
Molecular Formula |
C17H21N3O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C17H21N3O4S/c1-5-18-17-20-16-15(25-17)10(8-13(21)19-16)9-6-11(22-2)14(24-4)12(7-9)23-3/h6-7,10H,5,8H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
OUYROPMEVOIYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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